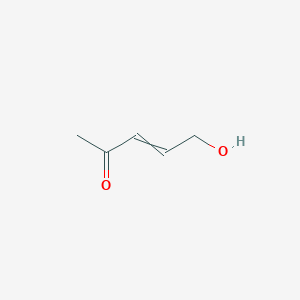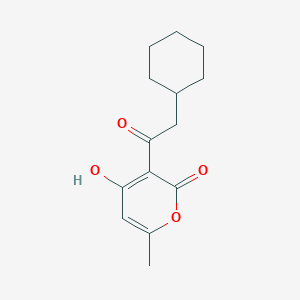![molecular formula C11H16O B12562112 7-Ethylbicyclo[3.3.1]non-6-en-3-one CAS No. 177540-12-4](/img/structure/B12562112.png)
7-Ethylbicyclo[3.3.1]non-6-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by its unique structure, which includes an ethyl group attached to a bicyclo[331]nonane framework with a double bond at the 6-position and a ketone group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylbicyclo[3.3.1]non-6-en-3-one typically involves the reaction of a vinyl triflate with an organometallic reagent . This method allows for the introduction of the ethyl group at the desired position on the bicyclic framework. The reaction conditions often include the use of a palladium catalyst and a suitable base to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethylbicyclo[3.3.1]non-6-en-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The double bond and ketone group can be reduced to form saturated alcohols or hydrocarbons.
Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7-Ethylbicyclo[3.3.1]non-6-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7-Ethylbicyclo[3.3.1]non-6-en-3-one exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, inhibiting enzyme activity, or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylbicyclo[3.3.1]non-6-en-3-one: Similar structure but with a methyl group instead of an ethyl group.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Contains an alcohol group instead of a ketone.
Bicyclo[3.3.1]nonane derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
7-Ethylbicyclo[3.3.1]non-6-en-3-one is unique due to its specific substitution pattern and the presence of both a double bond and a ketone group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
177540-12-4 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
7-ethylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C11H16O/c1-2-8-3-9-5-10(4-8)7-11(12)6-9/h3,9-10H,2,4-7H2,1H3 |
InChI-Schlüssel |
JPKQZQSFQDHAIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2CC(C1)CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)


![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)




![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
